![molecular formula C14H18N2O B2944674 2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol CAS No. 1607312-55-9](/img/structure/B2944674.png)

2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” is a versatile chemical compound with immense potential in scientific research1. It is part of a collection of unique chemicals provided by Sigma-Aldrich23.

Synthesis Analysis

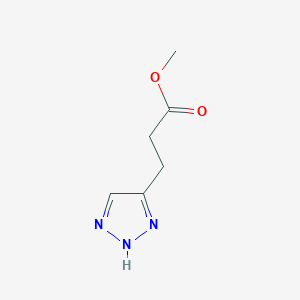

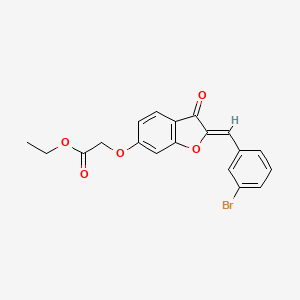

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized using copper (II) complexes with multidentate ligands4. The reaction appears to be specific toward the ortho-carboxyl-substituted aromatic azides4.Molecular Structure Analysis

The molecular structure of a similar compound, cyclohexyl-prop-2-ynyl-amine, has been reported3. The SMILES string for this compound is C#CCNC1CCCCC13. However, the exact molecular structure of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” is not available in the retrieved data.

Chemical Reactions Analysis

The specific chemical reactions involving “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data. However, similar compounds have been used in the CuI-mediated click reaction of aromatic azides4.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, cyclohexyl-prop-2-ynyl-amine, have been reported3. It is a solid with a molecular weight of 137.223. However, the exact physical and chemical properties of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data.科学的研究の応用

Biological Activity of Cyclopropyl Analogues

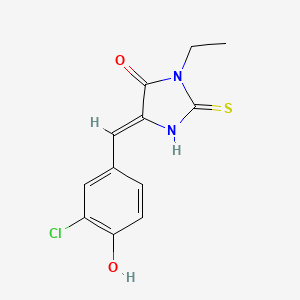

Cyclopropyl analogues, including structures similar to the query compound, have been synthesized and evaluated for their biological activity. For instance, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were explored as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. These studies involve receptor binding and modulation assays to understand their selectivity and potency, highlighting the role of cyclopropyl groups in medicinal chemistry (M. Dappen et al., 2010; M S Dappen et al., 1991).

Directing Groups for C-H Activation

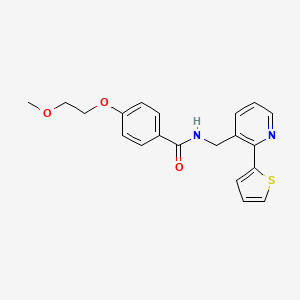

The use of directing groups in the functionalization of C-H bonds represents a significant area of research. For example, 1-aminopyridinium ylides serve as efficient directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This methodology emphasizes the versatility of pyridine derivatives (similar to the query compound) in facilitating site-selective modifications of complex molecules, which is crucial for the synthesis of pharmacologically relevant structures (K. Le et al., 2019).

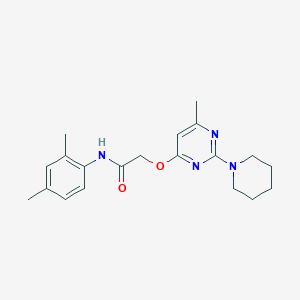

Synthesis and Evaluation of Cyclopropylmethyl Derivatives

Compounds featuring the cyclopropylmethyl group, akin to the query chemical, have been synthesized and assessed for their pharmacological properties. For instance, (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one was investigated as a selective mu-opioid receptor antagonist, showcasing the therapeutic potential of cyclopropylmethyl derivatives in receptor modulation (H. Schmidhammer et al., 1989).

Safety And Hazards

The safety and hazards associated with a similar compound, cyclohexyl-prop-2-ynyl-amine, have been reported3. It has a hazard classification of Acute Tox. 4 Oral3. However, the exact safety and hazards of “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” are not available in the retrieved data.

将来の方向性

The compound “2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol” has immense potential in scientific research1. Its applications in various fields are yet to be fully explored, opening up a world of endless possibilities1.

特性

IUPAC Name |

2-[[cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-3-8-16(9-12-5-6-12)10-13-14(17)7-4-11(2)15-13/h1,4,7,12,17H,5-6,8-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJTYJXBEOBSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)CN(CC#C)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2944592.png)

![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)

![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)

![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B2944610.png)

![N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide](/img/structure/B2944614.png)